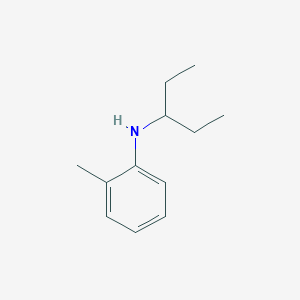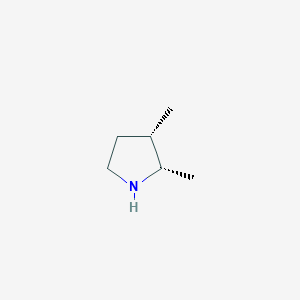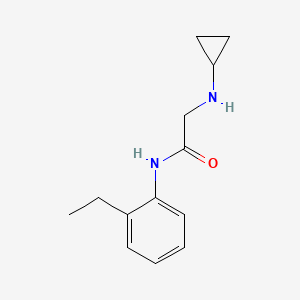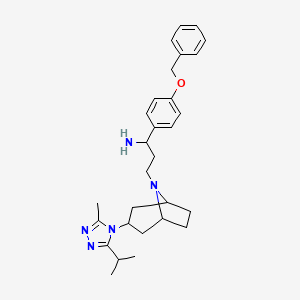
2-Methyl-N-(pentan-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-N-(pentan-3-yl)aniline est un composé organique appartenant à la classe des anilines substituées. Elle se caractérise par la présence d'un groupe méthyle en position 2 et d'un groupe pentan-3-yle lié à l'atome d'azote du cycle aniline.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 2-Méthyl-N-(pentan-3-yl)aniline implique généralement l'alkylation de la 2-méthylaniline avec des halogénures de 3-pentyle en milieu basique. La réaction est réalisée en présence d'une base forte telle que l'hydroxyde de potassium (KOH) à des températures élevées (environ 300 °C) afin de faciliter la réaction de substitution nucléophile .
Méthodes de production industrielle
À l'échelle industrielle, la production de 2-Méthyl-N-(pentan-3-yl)aniline peut être réalisée par des procédés continus qui assurent un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées permet une synthèse à grande échelle efficace .
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-N-(pentan-3-yl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés nitro correspondants.
Réduction : Les réactions de réduction peuvent convertir les dérivés nitro en amines.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle aromatique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des réducteurs tels que l'hydrogène gazeux (H₂) en présence d'un catalyseur au palladium (Pd/C) sont utilisés.
Substitution : Des réactifs électrophiles comme le brome (Br₂) et l'acide nitrique (HNO₃) sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés par ces réactions comprennent les nitroanilines, les aminobenzènes et divers dérivés d'aniline substitués .
Applications de la recherche scientifique
La 2-Méthyl-N-(pentan-3-yl)aniline a plusieurs applications dans la recherche scientifique :
Chimie : Elle sert de brique de construction pour la synthèse de molécules organiques complexes et de polymères.
Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Elle est étudiée pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux produits pharmaceutiques.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et de produits agrochimiques.
Mécanisme d'action
Le mécanisme par lequel la 2-Méthyl-N-(pentan-3-yl)aniline exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes et des récepteurs, modulant leur activité et influençant les voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
2-Methyl-N-(pentan-3-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-N-(pentan-3-yl)aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Pendiméthaline : Un herbicide présentant des caractéristiques structurales similaires mais des substituants nitro supplémentaires.
3-Méthyl-N-(2-méthylpentan-2-yl)aniline : Une autre aniline substituée avec différents groupes alkyles.
Unicité
La 2-Méthyl-N-(pentan-3-yl)aniline est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et physiques distinctes. Cette unicité la rend précieuse pour des applications spécialisées dans divers domaines .
Propriétés
Formule moléculaire |
C12H19N |
|---|---|
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-methyl-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H19N/c1-4-11(5-2)13-12-9-7-6-8-10(12)3/h6-9,11,13H,4-5H2,1-3H3 |
Clé InChI |
LVEJDKWRMAFXRX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
